An In-depth Technical Guide to 3-Methylindoline: Chemical Properties, Structure, and Synthetic Methodologies
An In-depth Technical Guide to 3-Methylindoline: Chemical Properties, Structure, and Synthetic Methodologies
This guide provides a comprehensive technical overview of 3-methylindoline, a heterocyclic compound of significant interest in organic synthesis and pharmaceutical development. We will delve into its fundamental chemical and physical properties, elucidate its structure through spectroscopic analysis, detail a robust synthetic protocol, and discuss its reactivity and relevance in the field of drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this versatile chemical entity.
Core Chemical Identity and Physicochemical Properties
3-Methylindoline, also known by its systematic IUPAC name 3-methyl-2,3-dihydro-1H-indole, is an organic compound featuring a bicyclic structure.[1] This structure consists of a fused indole framework where the pyrrole ring is saturated, with a methyl group substitution at the third position.[1] It is classified as a nitrogen-containing heterocycle.[1]
Depending on its purity, 3-methylindoline can present as a colorless to pale yellow liquid or solid.[1] It is recognized for its moderate solubility in organic solvents, a characteristic that renders it useful in a variety of chemical applications.[1]
Table 1: Key Identifiers and Properties of 3-Methylindoline
| Property | Value | Source(s) |
| IUPAC Name | 3-methyl-2,3-dihydro-1H-indole | [2] |
| Synonyms | 3-Methyl Indoline, 2,3-Dihydro-3-methylindole | [1] |
| CAS Number | 4375-15-9 | [1][3][4] |
| Molecular Formula | C₉H₁₁N | [1][3][4] |
| Molecular Weight | 133.19 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| InChI Key | BFQARNDIMKOOQQ-UHFFFAOYSA-N | [1] |
| SMILES | CC1CNC2=C1C=CC=C2 | [5] |
Structural Elucidation and Spectroscopic Signature
The structural framework of 3-methylindoline is foundational to its chemical behavior. The molecule's architecture is comprised of a benzene ring fused to a five-membered nitrogen-containing ring. The methyl group at the C3 position introduces a chiral center, meaning 3-methylindoline can exist as a racemic mixture of two enantiomers.
Caption: Chemical structure of 3-Methylindoline.
Spectroscopic methods are indispensable for the structural confirmation of 3-methylindoline. While specific spectral data for 3-methylindoline itself is not detailed in the provided search results, the closely related compound, 3-methylindole (skatole), offers valuable comparative insights. For 3-methylindole, characteristic peaks in ¹H NMR, IR, and Mass Spectrometry confirm its structure.[6][7][8] For 3-methylindoline, one would expect to see signals corresponding to the aliphatic protons in the saturated five-membered ring in the ¹H NMR spectrum, a key differentiating feature from the aromatic 3-methylindole. The IR spectrum would show a characteristic N-H stretching vibration. Mass spectrometry would confirm the molecular weight of 133.19 g/mol .[3][4]
Synthesis and Reactivity
Synthetic Pathways: The Fischer Indole Synthesis
A prevalent and historically significant method for synthesizing indole derivatives is the Fischer indole synthesis.[9] This reaction produces the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[9] A variation of this method can be adapted for the synthesis of 3-methylindole, which can then be reduced to 3-methylindoline.
A modern, high-yield approach to 3-methylindole synthesis involves a continuous-flow Fischer indole synthesis.[10][11] This method reacts phenylhydrazine and propionaldehyde, using zinc chloride (ZnCl₂) as a Lewis acid catalyst.[10][11][12] The reaction is often carried out in an ionic liquid, which is tolerant of high temperatures and facilitates good product distribution.[10][12]
Caption: Workflow for the continuous-flow Fischer indole synthesis of 3-methylindole.
Experimental Protocol: Continuous-Flow Fischer Indole Synthesis of 3-Methylindole
Causality: The use of a continuous-flow reactor enhances safety and control over this often exothermic reaction, while the ionic liquid provides a stable medium at the required high temperatures, improving yield and selectivity.[10][11][12] ZnCl₂ acts as a potent Lewis acid, catalyzing the key cyclization step and also sequestering the ammonia byproduct, driving the reaction to completion.[12]
-
Reactant Preparation : Prepare separate solutions of phenylhydrazine and propionaldehyde in a suitable solvent compatible with the ionic liquid medium.
-
Hydrazone Formation : The reactants are introduced into the continuous-flow system where they initially react to form the corresponding phenylhydrazone.[9]
-
Catalytic Conversion : The hydrazone stream is then mixed with a solution of zinc chloride in an ionic liquid (e.g., [EMIM][BF₄]) and passed through a heated zone of the flow reactor (e.g., Corning G1 reactor).[10][11][12] Optimal temperatures are typically around 200 °C with a short residence time.[12]
-
Cyclization : Under these conditions, the hydrazone undergoes a[4][4]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring of 3-methylindole.[9]
-
Extraction and Purification : The output stream from the reactor is subjected to a straightforward extraction process to separate the 3-methylindole product from the ionic liquid and catalyst.[10][11] The ionic liquid can often be recovered and reused.[10][11]
-
Reduction to 3-Methylindoline : The resulting 3-methylindole can be subsequently reduced to 3-methylindoline using standard reduction methods, such as catalytic hydrogenation.
Another patented method for synthesizing 3-methylindole involves the formylation of o-ethylaniline followed by a high-temperature cyclization with potassium hydroxide.[13]
Chemical Reactivity and Stability
The aromatic nature of the benzene ring in 3-methylindoline contributes to its overall stability.[1] However, the indoline core is also susceptible to certain chemical transformations. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. The aromatic ring can undergo electrophilic substitution reactions.[1]
In the context of drug development and toxicology, the metabolic fate of related indole compounds is of paramount importance. For instance, 3-methylindole is known to be bioactivated by cytochrome P450 enzymes in the liver and lungs.[14][15][16][17] This can lead to the formation of reactive intermediates, such as 3-methyleneindolenine and 2,3-epoxy-3-methylindoline, which are electrophilic and can covalently bind to cellular macromolecules, leading to toxicity.[15][16][17] The metabolism of 3-methylindole can produce various oxidized metabolites, including 3-methyloxindole and hydroxylated derivatives.[14][18] Understanding these metabolic pathways is critical for assessing the safety profile of any drug candidate containing an indole or indoline scaffold.
Applications in Research and Drug Development
3-Methylindoline and its derivatives are valuable building blocks in organic synthesis. The indoline scaffold is a common structural motif in a wide range of biologically active compounds and natural products.
Furthermore, 3-methylindoline serves as a crucial reference standard in the development and validation of analytical methods for active pharmaceutical ingredients (APIs) that contain an indole moiety.[4] Its use in Quality Control (QC) applications during the synthesis and formulation stages of drug development ensures the accuracy and reliability of analytical results.[4]
The potential biological activity of 3-methylindoline has also garnered interest in medicinal chemistry, making it a target for further investigation and a scaffold for the design of novel therapeutic agents.[1]
Safety, Handling, and Storage
As with many organic compounds, 3-methylindoline should be handled with appropriate safety precautions.[1] It may pose health risks if inhaled or ingested.[1]
Handling:
-
Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][19]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Avoid the formation of dust and aerosols.[19]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][19]
-
Keep away from incompatible substances such as strong oxidizing agents.[20]
-
Keep away from sources of ignition.[2]
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[21]
Conclusion
3-Methylindoline is a heterocyclic compound with a rich chemistry and significant potential in synthetic and medicinal applications. Its structural features, reactivity, and the availability of efficient synthetic routes make it a valuable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and metabolic fate is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.
References
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- 17. The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
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